[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
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Overview
Description
[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is a complex lipid molecule. It is a type of phosphatidylethanolamine, which is a class of phospholipids found in biological membranes . This compound is characterized by its long-chain fatty acids and multiple double bonds, making it a polyunsaturated fatty acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate typically involves esterification reactions. The process begins with the preparation of the glycerol backbone, followed by the attachment of fatty acid chains through ester bonds. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of double bonds in the fatty acid chains .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and stringent quality control measures are essential to produce the compound with the desired structural integrity and purity .
Chemical Reactions Analysis
Types of Reactions
[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate can undergo various chemical reactions, including:
Oxidation: The multiple double bonds in the fatty acid chains make the compound susceptible to oxidation, leading to the formation of peroxides and other oxidative products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Major Products
Oxidation: Oxidative degradation products such as aldehydes, ketones, and carboxylic acids.
Hydrolysis: Free fatty acids and glycerol.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of polyunsaturated fatty acids in various chemical reactions .
Biology
Biologically, [1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is significant in membrane biology. It is a component of cell membranes and plays a role in membrane fluidity and function .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its polyunsaturated fatty acid chains are known to have anti-inflammatory and cardioprotective properties .
Industry
Industrially, this compound is used in the formulation of specialized lipid-based products, including pharmaceuticals and nutraceuticals .
Mechanism of Action
The mechanism of action of [1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The polyunsaturated fatty acid chains interact with membrane proteins and lipid rafts, modulating cellular processes such as inflammation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoserine
- 1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine
Uniqueness
The uniqueness of [1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate lies in its specific combination of fatty acid chains and the presence of multiple double bonds. This structure imparts distinct physical and chemical properties, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C59H100O6 |
---|---|
Molecular Weight |
905.4 g/mol |
IUPAC Name |
[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C59H100O6/c1-4-7-10-13-16-19-22-25-27-28-29-30-32-35-38-41-44-47-50-53-59(62)65-56(54-63-57(60)51-48-45-42-39-36-33-24-21-18-15-12-9-6-3)55-64-58(61)52-49-46-43-40-37-34-31-26-23-20-17-14-11-8-5-2/h7,10,16,19,25-27,29-31,35,38,44,47,56H,4-6,8-9,11-15,17-18,20-24,28,32-34,36-37,39-43,45-46,48-55H2,1-3H3/b10-7-,19-16-,27-25-,30-29-,31-26-,38-35-,47-44- |
InChI Key |
GHHHITDCMKBADC-GDGRAIIPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Origin of Product |
United States |
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